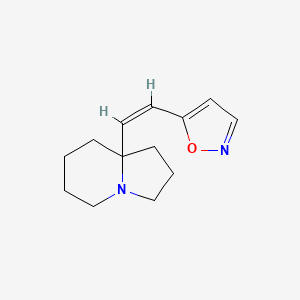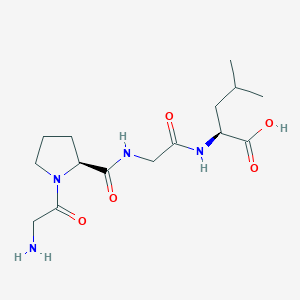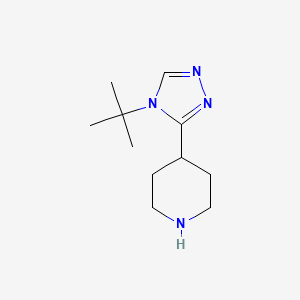
4-(4-(tert-Butyl)-4H-1,2,4-triazol-3-yl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-(tert-Butyl)-4H-1,2,4-triazol-3-yl)piperidine is a synthetic organic compound that features a piperidine ring substituted with a tert-butyl group and a 1,2,4-triazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(tert-Butyl)-4H-1,2,4-triazol-3-yl)piperidine typically involves the following steps:
Formation of the 1,2,4-Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile or amidine precursor.
Substitution on the Piperidine Ring: The piperidine ring is then functionalized with the triazole moiety through nucleophilic substitution reactions.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow chemistry techniques to optimize reaction conditions and improve yield. Catalysts and solvents are chosen to enhance reaction efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the tert-butyl group or the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted piperidine or triazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4-(4-(tert-Butyl)-4H-1,2,4-triazol-3-yl)piperidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
Medicinally, this compound has potential applications as a pharmacophore in drug design. Its triazole and piperidine moieties are common in many bioactive molecules, making it a valuable scaffold for developing new therapeutics.
Industry
In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups that allow for further modification.
Mecanismo De Acción
The mechanism of action of 4-(4-(tert-Butyl)-4H-1,2,4-triazol-3-yl)piperidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, while the piperidine ring can enhance binding affinity through hydrophobic interactions.
Comparación Con Compuestos Similares
Similar Compounds
4-(tert-Butyl)-1H-1,2,4-triazole: Lacks the piperidine ring, making it less versatile in terms of chemical reactivity.
4-(4-Methyl)-4H-1,2,4-triazol-3-yl)piperidine: Similar structure but with a methyl group instead of a tert-butyl group, which may affect its steric and electronic properties.
1-(4-(tert-Butyl)-1H-1,2,4-triazol-3-yl)piperazine: Contains a piperazine ring instead of a piperidine ring, altering its biological activity and chemical reactivity.
Uniqueness
4-(4-(tert-Butyl)-4H-1,2,4-triazol-3-yl)piperidine is unique due to the combination of the triazole and piperidine rings, along with the bulky tert-butyl group. This combination provides a distinct set of chemical properties and potential biological activities, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C11H20N4 |
|---|---|
Peso molecular |
208.30 g/mol |
Nombre IUPAC |
4-(4-tert-butyl-1,2,4-triazol-3-yl)piperidine |
InChI |
InChI=1S/C11H20N4/c1-11(2,3)15-8-13-14-10(15)9-4-6-12-7-5-9/h8-9,12H,4-7H2,1-3H3 |
Clave InChI |
JSPNRLCSXDSDNZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N1C=NN=C1C2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


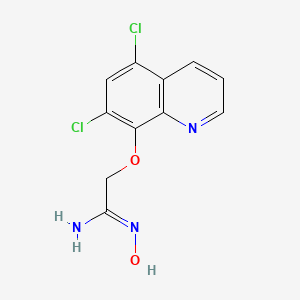
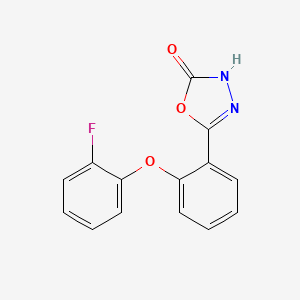

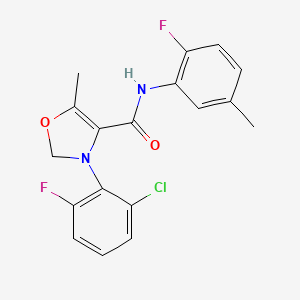
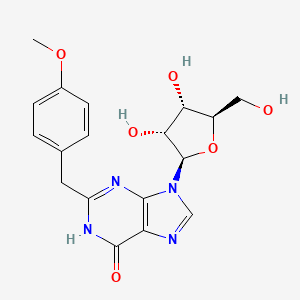
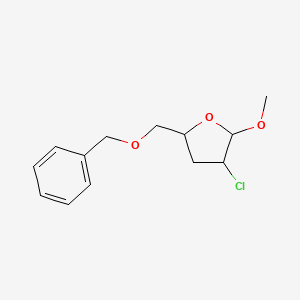

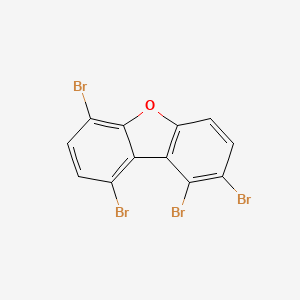

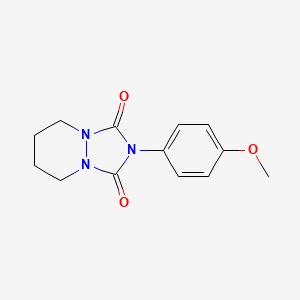
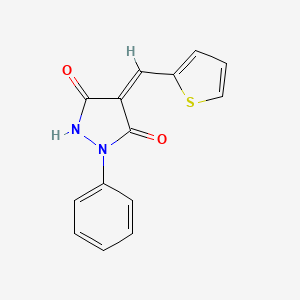
methanone](/img/structure/B12904710.png)
